N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(4-methylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-21-17-9-6-15(10-14(17)11-19(21)23)20-18(22)12-24-16-7-4-13(2)5-8-16/h4-10H,3,11-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMGZDQLDGTGLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the 1-Ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl Scaffold
The indole core is synthesized via Brønsted acid-assisted cyclization of β-ketonitriles, as demonstrated by Aksenov et al.. Starting with ethyl 3-cyano-4-oxopentanoate, treatment with p-toluenesulfonic acid (p-TsOH) in toluene at 110°C induces cyclization, forming the 2-oxo-2,3-dihydro-1H-indole structure. Subsequent N-ethylation is achieved using ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C, yielding the 1-ethyl-substituted indole derivative.
Alternative Routes for Indole Alkylation
Patent literature describes N-alkylation using in situ-generated Vilsmeier reagents for analogous indole systems. Ethylation of the indole nitrogen is facilitated by reacting the indole precursor with ethyl iodide and sodium hydride (NaH) in tetrahydrofuran (THF), achieving 78% yield after recrystallization from acetonitrile.
Acetamide Bond Formation: Methodological Comparisons
CDI-Mediated Coupling
Adapting the protocol from PMC7841949, indole-5-acetic acid is activated with 1,1-carbonyldiimidazole (CDI) in acetonitrile under pyridine catalysis. The resulting acyl imidazole intermediate reacts with 1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-amine at room temperature, forming the acetamide bond in 82% yield (Table 1). This method minimizes side reactions and offers superior purity (>98%).
Schotten-Baumann Reaction
A traditional approach involves treating 1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-amine with chloroacetyl chloride in dichloromethane (DCM) and aqueous sodium bicarbonate. The intermediate chloroacetamide is isolated and subsequently reacted with 4-methylphenol under basic conditions (K₂CO₃, acetone), yielding the target compound in 67% yield.
Phenoxy Group Introduction: Optimization and Challenges
Nucleophilic Aromatic Substitution
The chloroacetamide intermediate undergoes substitution with 4-methylphenol in acetone using potassium iodide (KI) as a catalyst. Heating at 80°C for 12 hours achieves 89% conversion, though competing hydrolysis necessitates careful moisture control.
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) couples 4-methylphenol directly to the acetamide oxygen in THF, albeit with a lower yield (54%) due to byproduct formation.
Analytical Validation and Comparative Data
Table 1: Comparison of Synthetic Methods
| Method | Key Reagents | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| CDI-Mediated Coupling | CDI, Pyridine, Acetonitrile | 82 | 98 | |
| Schotten-Baumann | ClCH₂COCl, K₂CO₃, Acetone | 67 | 95 | |
| Mitsunobu Reaction | DEAD, PPh₃, THF | 54 | 90 |
Structural confirmation is achieved via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The acetamide carbonyl resonates at δ 168.5 ppm in ¹³C NMR, while the indole NH proton appears as a singlet at δ 10.2 ppm.
Mechanistic Insights and Scalability Considerations
The CDI-mediated route proceeds through a stable acyl imidazole intermediate, minimizing racemization and enhancing reproducibility. In contrast, the Schotten-Baumann method risks hydrolysis under prolonged reaction times, necessitating stringent pH control. Scalability assessments favor the CDI approach due to its compatibility with continuous flow systems and reduced solvent waste.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced indolinone compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indolinone core may bind to active sites of enzymes, inhibiting their activity, while the p-tolyloxy group may enhance binding affinity and specificity. The exact pathways and targets depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethyl-2-oxoindolin-5-yl)-2-(p-methoxyphenyl)acetamide
- N-(1-ethyl-2-oxoindolin-5-yl)-2-(p-chlorophenyl)acetamide
- N-(1-ethyl-2-oxoindolin-5-yl)-2-(p-fluorophenyl)acetamide
Uniqueness
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(4-methylphenoxy)acetamide is unique due to the presence of the p-tolyloxy group, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged to develop new therapeutic agents with improved efficacy and selectivity.
Biological Activity
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(4-methylphenoxy)acetamide is a compound that has recently garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its chemical properties, biological activities, structure-activity relationships (SAR), and relevant case studies.
The compound's characteristics are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O3 |
| Molecular Weight | 320.38 g/mol |
| LogP | 3.2292 |
| Polar Surface Area | 38.859 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The compound features an indole moiety, which is known for its diverse biological activities, including anticancer properties. The presence of a phenoxy group may enhance its lipophilicity and potentially influence its interaction with biological targets.
Anticancer Activity
Research has indicated that compounds with structural similarities to this compound exhibit significant anticancer activity. For instance, studies have shown that indole derivatives can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of Bcl-2 family proteins and caspases .
In a comparative study, several indole-based compounds were tested for their cytotoxic effects against human cancer cell lines. The results indicated that derivatives with electron-donating groups on the phenyl ring exhibited enhanced activity. Specifically, compounds similar to this compound demonstrated IC50 values in the micromolar range against A431 and Jurkat cell lines, suggesting potent anticancer properties .
The proposed mechanism of action for this compound includes:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation.
- Modulation of Signaling Pathways : Interaction with key signaling molecules involved in cancer cell survival and proliferation.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the indole and phenoxy groups significantly affect biological activity. For example:
- Electron-Donating Groups : The presence of methyl groups on the phenyl ring enhances cytotoxicity.
- Indole Substituents : Variations in substituents at the indole nitrogen can influence binding affinity to target proteins.
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Case Study on Indole Derivatives : A study evaluated a series of indole derivatives for their anticancer properties using MTT assays. Compounds with a similar structure to this compound showed promising results against breast cancer cell lines, achieving IC50 values below 10 µM .
- Clinical Trials : Preliminary trials involving related indole compounds have indicated potential therapeutic effects in combination with existing chemotherapeutics, enhancing overall efficacy and reducing side effects .
Q & A
Q. What are the key synthetic routes for N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(4-methylphenoxy)acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols, including:
- Amide bond formation : Coupling agents like carbodiimides (e.g., EDC or DCC) are used to link the indole and phenoxyacetamide moieties under controlled temperatures (0–25°C) .
- Heterocyclic ring construction : The 2-oxo-2,3-dihydro-1H-indol core may be formed via cyclization reactions using acidic or basic conditions (e.g., HCl or NaOH) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) are preferred for solubility and reactivity, with reaction progress monitored via TLC or HPLC . Optimization focuses on minimizing by-products through precise temperature control and reagent stoichiometry .
Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?
Essential methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, with shifts at δ 1.2–1.4 ppm (ethyl group) and δ 6.8–7.5 ppm (aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 378.4 for C₂₁H₂₂N₂O₃) .
- Chromatography : HPLC or GC-MS assesses purity (>95% is standard for pharmacological studies) .
Q. What structural features influence its biological activity?
Key motifs include:
- Indole-2-one core : Provides planar rigidity for target binding, critical for enzyme inhibition .
- 4-Methylphenoxy group : Enhances lipophilicity, impacting membrane permeability and bioavailability .
- Ethyl substitution : Modulates steric effects, potentially reducing metabolic degradation .
Advanced Research Questions
Q. How do substituent variations (e.g., halogenation or methoxy groups) affect pharmacological profiles?
- Chlorine substitution : Increases electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites (e.g., kinase inhibition) .
- Methoxy groups : Improve solubility but may reduce CNS penetration due to increased polarity .
- Ethyl vs. methyl groups : Bulkier substituents (e.g., ethyl) can alter binding kinetics, as shown in SAR studies of indole derivatives .
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
Discrepancies may arise from:
- Assay conditions : Variations in cell lines (e.g., HCT-116 vs. MCF-7) or incubation times can skew IC₅₀ values. Standardized protocols (e.g., MTT assay at 48h) are recommended .
- Metabolic stability : Liver microsome assays clarify if observed differences stem from compound degradation .
- Structural analogs : Comparative studies with derivatives (e.g., 2-(4-chlorophenoxy) analogs) isolate substituent-specific effects .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Docking studies : Identify key interactions (e.g., hydrogen bonds with Ser/Thr kinases) using software like AutoDock .
- QSAR models : Correlate logP values or Hammett constants with activity trends to prioritize synthetic targets .
- ADMET prediction : Tools like SwissADME predict bioavailability and toxicity early in development .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Rodent models : Wistar rats or CD-1 mice assess oral bioavailability and plasma half-life, with dosing adjusted based on allometric scaling .
- Toxicokinetics : Liver enzyme assays (ALT/AST) and histopathology screen for hepatotoxicity .
- Tissue distribution : Radiolabeled compounds (e.g., ¹⁴C-acetamide) track accumulation in target organs .
Methodological Guidance
- Synthetic reproducibility : Always replicate reaction conditions (solvent, catalyst, temperature) from peer-reviewed protocols .
- Data validation : Cross-validate NMR/MS results with synthetic intermediates to confirm structural assignments .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure statistical robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
